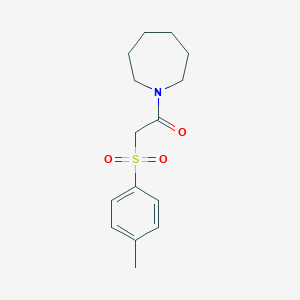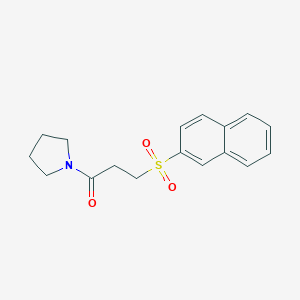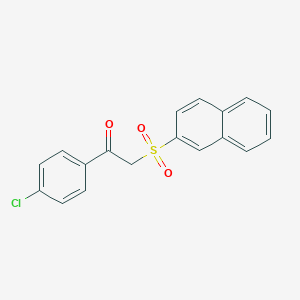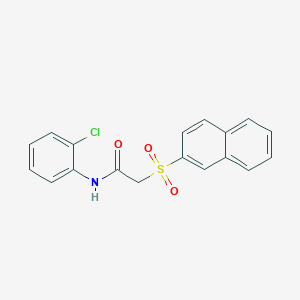![molecular formula C17H14N4O3S B285637 N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B285637.png)
N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide, also known as PA-824, is a promising anti-tuberculosis drug candidate. It was first discovered by researchers at the University of Illinois at Chicago in 2002 and has since undergone extensive research to determine its efficacy and mechanism of action.
Mechanism of Action
N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is believed to exert its anti-tuberculosis activity through a unique mechanism of action. It is a prodrug that is activated by the mycobacterial enzyme, F420-dependent nitroreductase. Once activated, it forms reactive nitrogen species that damage the bacterial cell wall and disrupt cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the bacterium. It inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Additionally, it disrupts the electron transport chain and inhibits ATP synthesis, leading to a decrease in bacterial viability.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide for lab experiments is its potent anti-tuberculosis activity. It has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the treatment of tuberculosis. However, one limitation of this compound is its relatively complex synthesis, which may limit its widespread use in research.
Future Directions
There are a number of potential future directions for research on N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide. One area of interest is the development of new formulations of the drug that may improve its efficacy and pharmacokinetic profile. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential drug resistance mechanisms. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 4-aminophenylacetamide with thionyl chloride to form an amide chloride intermediate. This intermediate is then reacted with potassium thioacetate to form the thioester intermediate, which is subsequently reacted with 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol to form the final product, this compound.
Scientific Research Applications
N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of tuberculosis. It has shown promising results in both in vitro and in vivo studies, demonstrating potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Properties
Molecular Formula |
C17H14N4O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C17H14N4O3S/c1-11(22)19-14-4-2-12(3-5-14)15(23)10-25-17-21-20-16(24-17)13-6-8-18-9-7-13/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
PUQYCIISOYHMTA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)






![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)

![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)
